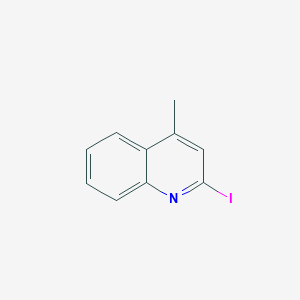![molecular formula C21H19ClN2O2 B14752546 2-Butyl-8-chloro-6-phenyl-1h-pyrazolo[1,2-a]cinnoline-1,3(2h)-dione CAS No. 2056-63-5](/img/structure/B14752546.png)
2-Butyl-8-chloro-6-phenyl-1h-pyrazolo[1,2-a]cinnoline-1,3(2h)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butyl-8-chloro-6-phenyl-1H-pyrazolo[1,2-a]cinnoline-1,3(2H)-dione is a heterocyclic compound that belongs to the pyrazolo[1,2-a]cinnoline family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-8-chloro-6-phenyl-1H-pyrazolo[1,2-a]cinnoline-1,3(2H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzophenone with hydrazine derivatives, followed by cyclization with suitable reagents . The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound . Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
2-Butyl-8-chloro-6-phenyl-1H-pyrazolo[1,2-a]cinnoline-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Wissenschaftliche Forschungsanwendungen
2-Butyl-8-chloro-6-phenyl-1H-pyrazolo[1,2-a]cinnoline-1,3(2H)-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: The compound is studied for its antimicrobial and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 2-Butyl-8-chloro-6-phenyl-1H-pyrazolo[1,2-a]cinnoline-1,3(2H)-dione involves its interaction with specific molecular targets. For instance, in cancer research, the compound may inhibit tyrosine kinases, leading to the disruption of signaling pathways essential for cancer cell survival and proliferation . The exact molecular targets and pathways can vary depending on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Butyl-8-chloro-6-phenyl-1H-pyrazolo[3,4-b]pyridine
- 2-Butyl-8-chloro-6-phenyl-1H-pyrazolo[4,3-c]quinoline
Uniqueness
2-Butyl-8-chloro-6-phenyl-1H-pyrazolo[1,2-a]cinnoline-1,3(2H)-dione is unique due to its specific structural arrangement, which imparts distinct electronic and steric properties. This uniqueness makes it particularly suitable for applications in medicinal chemistry and materials science, where specific interactions and properties are crucial .
Eigenschaften
CAS-Nummer |
2056-63-5 |
|---|---|
Molekularformel |
C21H19ClN2O2 |
Molekulargewicht |
366.8 g/mol |
IUPAC-Name |
2-butyl-8-chloro-6-phenylpyrazolo[1,2-a]cinnoline-1,3-dione |
InChI |
InChI=1S/C21H19ClN2O2/c1-2-3-9-16-20(25)23-13-18(14-7-5-4-6-8-14)17-12-15(22)10-11-19(17)24(23)21(16)26/h4-8,10-13,16H,2-3,9H2,1H3 |
InChI-Schlüssel |
HFNBXRDMNVKOPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1C(=O)N2C=C(C3=C(N2C1=O)C=CC(=C3)Cl)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(2-Fluoro-phenyl)-piperazin-1-yl]-2-hydroxy-ethanone](/img/structure/B14752470.png)
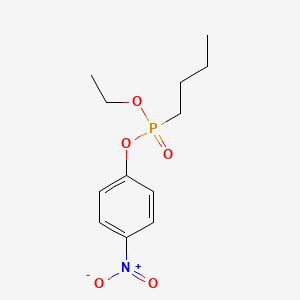
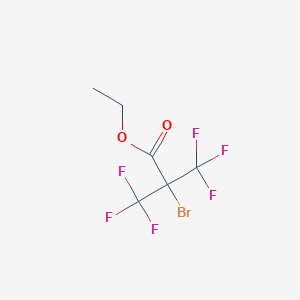
![1,3-Dimethylbicyclo[1.1.0]butane](/img/structure/B14752498.png)
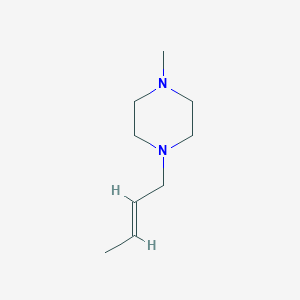
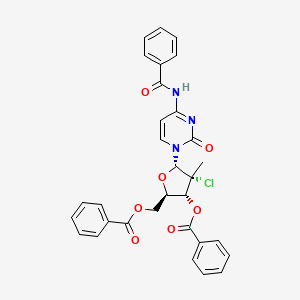
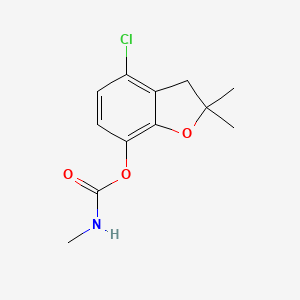
![1,6-Dimethyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14752523.png)
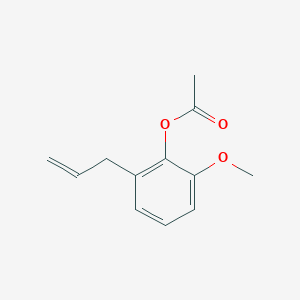
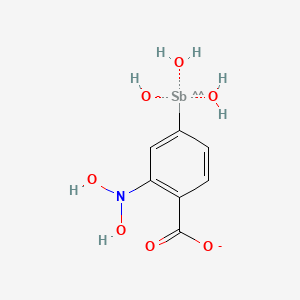
![1,1,1-Trifluoro-N-(3aS,8aS)-4,4,8,8-tetrakis(3,5-di-tert-butylphenyl)-6-hydroxy-2,2-dimethyltetrahydro-6-oxide-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine-6-yl)methanesulfonamide](/img/structure/B14752550.png)
![tricyclo[5.2.1.02,6]decan-8-amine;2,4,6-trinitrophenol](/img/structure/B14752556.png)

